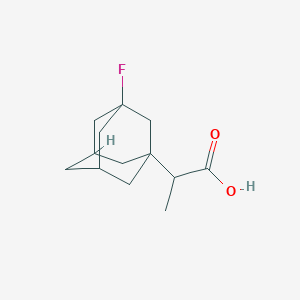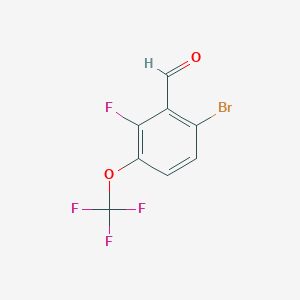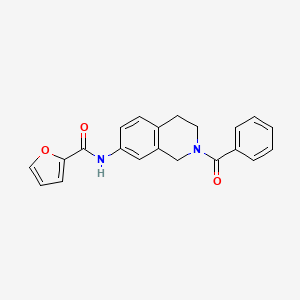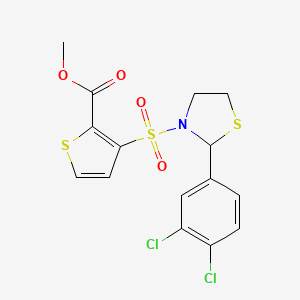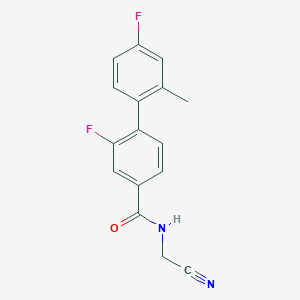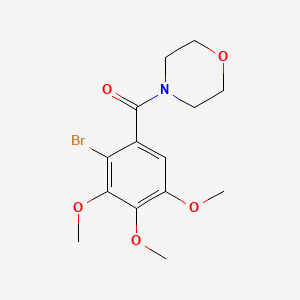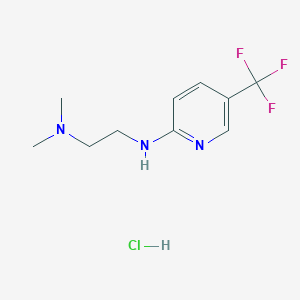
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, also known as DMFPT, is a compound of interest in the field of chemistry. It is a derivative of Trifluoromethylpyridine (TFMP), which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as DMFPT, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of DMFPT is C10H15ClF3N3, and its molecular weight is 269.7. It is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Carcinogenicity Studies
2-(Chloromethyl)pyridine hydrochloride, a structurally similar compound to 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, was investigated for possible carcinogenicity. The compound was administered to Fischer 344 rats and B6C3F1 mice, but it was not found to be carcinogenic under the conditions of the bioassay (National Toxicology Program technical report series, 1979).
Metabolic Studies
The metabolic activation of PhIP, a compound structurally related to 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, was studied, indicating the formation of unstable products degraded to 5-hydroxy-PhIP. This study suggests the potential use of 5-hydroxy-PhIP as a urinary biomarker for the bioactive dose of PhIP, providing insight into the metabolic pathways of similar compounds (Frandsen, Frederiksen, & Alexander, 2002).
Gastric Acid Secretion
5-[2-(diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4-b]pyridine trihydrochloride, a compound sharing structural elements with 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, showed inhibitory effects on gastric acid secretion in rats, suggesting its potential therapeutic applications in conditions like ulcers (Yano et al., 1990).
Hypotensive Activity
Studies on a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols, which might include structures similar to 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, indicated hypotensive activity in rats and qualitative correlation in dogs, suggesting the therapeutic potential of these compounds in managing blood pressure (Hudak et al., 1957).
Antimalarial Activity
Research on 2-(substituted styryl)-4-amino pyridines, which could include derivatives or analogs of 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, revealed notable antimalarial activity against chloroquine-sensitive strains of P. berghei in mice, emphasizing the potential of these compounds in antimalarial therapy (Zhang et al., 1983).
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3.ClH/c1-16(2)6-5-14-9-4-3-8(7-15-9)10(11,12)13;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNDPDLUMRFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

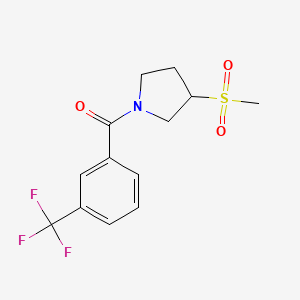
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)
![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)
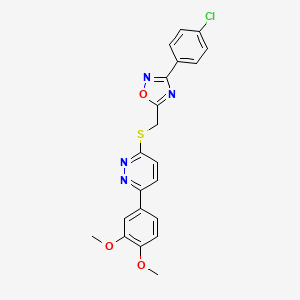
![N-(4-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2449571.png)

